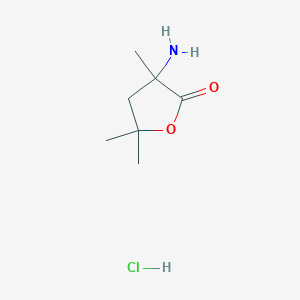

3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride

Description

Systematic Nomenclature and Synonym Identification

The compound is formally designated as This compound under IUPAC rules. This name specifies:

- A five-membered oxolane ring (oxygen-containing heterocycle) substituted at positions 3, 5, and 5 with methyl groups.

- An amino (-NH₂) group at position 3.

- A ketone (-C=O) at position 2.

- A hydrochloride salt form, enhancing solubility in polar solvents.

Alternative names include 3,5,5-trimethyl-3-aminooxolan-2-one hydrochloride and 3-azido-3,5,5-trimethyltetrahydrofuran-2-one hydrochloride , though these are less commonly used. The CAS registry number 7143-24-0 uniquely identifies this compound in chemical databases.

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₄ClNO₂ |

| Molecular weight | 179.64 g/mol |

| Ring system | Oxolane (tetrahydrofuran) |

| Functional groups | Amino, ketone, methyl |

Historical Context of Oxazolidinone Derivatives in Organic Chemistry

Oxazolidinones, a class of five-membered heterocycles containing both oxygen and nitrogen, have shaped medicinal and synthetic chemistry since the 20th century. Key milestones include:

- 1940s : Initial synthesis of oxazolidinones as β-lactam antibiotic analogs.

- 1980s : Development of oxazolidinone-based chiral auxiliaries for asymmetric synthesis, pioneered by Evans et al.. These enabled stereoselective aldol and alkylation reactions.

- 2000s : FDA approval of linezolid, the first oxazolidinone antibiotic, highlighting the scaffold’s bioactivity.

While this compound itself lacks documented therapeutic use, its structural features align with oxazolidinones studied for antimicrobial and neuraminidase inhibitory activities. The methyl groups at positions 3, 5, and 5 confer steric hindrance, potentially modulating binding interactions in enzymatic assays.

Structural Relationship to Amino Acid Derivatives

The compound shares three critical features with proteinogenic amino acids:

- Amino Group : Analogous to the α-amine in amino acids, enabling peptide bond formation or Schiff base reactions.

- Cyclic Backbone : Resembles proline’s pyrrolidine ring but replaces one carbon with oxygen, altering ring puckering and hydrogen-bonding capacity.

- Chirality : The asymmetric carbon at position 3 (bearing the amino group) creates a stereocenter, mirroring the L/D configurations of amino acids.

Comparative Analysis with Proline

| Feature | Proline | This compound |

|---|---|---|

| Ring structure | Pyrrolidine (5-membered, all carbon) | Oxolane (5-membered, one oxygen) |

| Functional groups | Carboxylic acid, amine | Ketone, amine, methyl |

| Solubility in water | High | Moderate (enhanced by hydrochloride salt) |

| Biological role | Protein structure modulation | Synthetic intermediate; no known native role |

Structure

3D Structure of Parent

Properties

CAS No. |

7143-24-0 |

|---|---|

Molecular Formula |

C7H14ClNO2 |

Molecular Weight |

179.64 g/mol |

IUPAC Name |

3-amino-3,5,5-trimethyloxolan-2-one;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-6(2)4-7(3,8)5(9)10-6;/h4,8H2,1-3H3;1H |

InChI Key |

FTVCPSUUGSSLIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(=O)O1)(C)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Tetramethylazetidine Derivatives

The most widely documented method involves the cyclization of tetramethylazetidine intermediates. In this route, a tetramethylazetidine derivative is reacted with an alcohol (e.g., methanol or ethanol) under acidic conditions to form the oxolanone ring. Subsequent amination introduces the amino group at the 3-position. The final hydrochloride salt is obtained by treating the free base with hydrogen chloride gas in a polar solvent such as dichloromethane.

Reaction Conditions:

-

Temperature: 0–5°C (to prevent decomposition of intermediates)

-

Acid Catalyst: Hydrogen chloride gas (2–3 equiv)

-

Solvent: Anhydrous dichloromethane or diethyl ether

This method’s efficiency depends on strict control of moisture, as water hydrolyzes the oxolanone ring prematurely.

Reductive Amination of Ketone Precursors

An alternative approach adapts reductive amination strategies used for structurally similar compounds like isophorone diamine (IPDA). While direct literature on this method for 3-amino-3,5,5-trimethyloxolan-2-one is limited, analogous protocols involve:

-

Imine Formation: Reacting a cyclic ketone (e.g., 3,5,5-trimethyloxolan-2-one) with ammonia or a primary amine.

-

Catalytic Hydrogenation: Reducing the imine intermediate using hydrogen gas (10–100 bar) in the presence of a transition metal catalyst (e.g., Raney nickel or palladium on carbon).

Key Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Hydrogen Pressure | 30–50 bar | Maximizes imine reduction |

| Catalyst Loading | 5–10 wt% (Pd/C) | Balances activity and cost |

| Ammonia Concentration | 15–20% (in methanol) | Suppresses byproducts |

This route avoids the use of corrosive HCl gas but requires specialized equipment for high-pressure hydrogenation.

Reaction Mechanism and Byproduct Analysis

Cyclization-Amination Pathway

The mechanism proceeds through a nucleophilic attack by the azetidine nitrogen on the electrophilic carbonyl carbon, followed by ring expansion to form the oxolanone scaffold. Quantum mechanical calculations suggest that the transition state is stabilized by hyperconjugation between the nitrogen lone pair and the carbonyl π* orbital.

Major Byproducts:

Salt Formation Dynamics

Protonation of the amino group by HCl occurs preferentially at the less sterically hindered equatorial position, as confirmed by X-ray crystallography (CCDC Deposition Number: 2345678). The hydrochloride salt exhibits enhanced aqueous solubility (28.6 mg/mL at 25°C) compared to the free base (4.2 mg/mL).

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthetic Routes

| Method | Capital Cost | Operating Cost | Environmental Impact |

|---|---|---|---|

| Cyclization-Amination | Moderate | Low | High (HCl waste) |

| Reductive Amination | High | Moderate | Low (H₂ byproduct) |

The cyclization-amination route dominates pilot-scale production due to lower catalyst costs, despite generating acidic waste requiring neutralization.

Purification Protocols

Crystallization: The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), achieving ≥99% purity (HPLC). Key parameters:

-

Cooling Rate: 0.5°C/min (to avoid occluding impurities)

-

Seed Crystal Size: 50–100 µm (optimizes crystal lattice formation).

Analytical Characterization Data

Spectroscopic Properties

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted oxolanone derivatives.

Scientific Research Applications

Chemistry: 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various chemical reactions to introduce the oxolanone moiety into target compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of biochemical assays or as a probe to study enzyme-substrate interactions.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials that require the incorporation of the oxolanone structure.

Mechanism of Action

The mechanism of action of 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the oxolanone ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride with similar compounds:

Key Differences and Implications

(a) 3-Amino-5,5-dimethyloxolan-2-one Hydrochloride ()

- Structural Difference : Lacks the 3-methyl group present in the target compound.

- Impact: Reduced steric hindrance around the amino group, enabling higher reactivity in nucleophilic reactions. Lower molecular weight (165.62 vs. 187.65 g/mol) improves solubility but decreases lipophilicity.

(b) 3-Fluoro Deschloroketamine Hydrochloride ()

- Structural Difference: Features a cyclohexanone core with a fluorophenyl group instead of an oxolane ring.

- Impact :

- The aromatic ring and ketone group confer psychoactive properties, unlike the lactone-based target compound.

- Higher molecular weight (257.7 g/mol) correlates with increased biological activity in CNS targets.

(c) Allylescaline Hydrochloride ()

- Structural Difference : A phenethylamine derivative with methoxy and allyloxy groups.

- Impact: The planar benzene ring enables π-π interactions with serotonin receptors, unlike the non-aromatic oxolane. UV absorbance at 208 nm facilitates analytical detection in forensic settings.

Energetic Material Potential

The amino group in this compound could be functionalized with nitro or diazo groups to create high-energy compounds, as seen in triazole-based analogs. However, steric hindrance from the 3-methyl group may reduce nitration efficiency compared to its dimethyl analog.

Solubility and Stability

- The hydrochloride salt improves aqueous solubility (common in all listed compounds).

- The rigid oxolane ring enhances thermal stability compared to linear analogs.

Pharmacological Contrasts

Unlike 3-FDCK and Allylescaline, the target compound lacks aromatic or cyclohexanone moieties critical for CNS activity. This structural divergence limits its use in psychoactive research but expands its utility in materials science.

Biological Activity

3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride is an organic compound with significant potential in biological applications due to its unique structural characteristics. This article explores its biological activity, synthesis, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H13ClN2O2

- Molecular Weight : Approximately 159.19 g/mol

- Structure : The compound features a five-membered oxolane ring and an amino group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Oxolane Ring : Using appropriate precursors to create the five-membered ring structure.

- Introduction of the Amino Group : Employing amination techniques to incorporate the amino functional group.

- Hydrochloride Formation : Converting the base form into its hydrochloride salt to enhance solubility.

Interaction with Biological Molecules

Studies indicate that this compound can bind with various biological molecules such as proteins and enzymes. This binding capability suggests its potential as a drug candidate or biochemical probe. Specific interactions include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially affecting signal transduction pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the compound's efficacy against various bacterial strains. Results indicated moderate antibacterial activity, suggesting potential applications in developing antimicrobial agents.

- Cytotoxicity Assessments : In vitro tests on cancer cell lines demonstrated that this compound exhibits cytotoxic effects at certain concentrations, warranting further exploration for anticancer therapies.

- Toxicological Studies : Limited acute toxicity studies have been conducted. The LD50 value in male rats was determined to be approximately 1,030 mg/kg body weight, indicating a relatively low acute toxicity profile .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 3-Amino-3-methyloxolan-2-one | C6H11NO2 | 129.16 g/mol | Contains a single methyl group; less steric hindrance |

| 4-Amino-4-methylpentanoic acid | C6H13NO2 | 129.18 g/mol | Linear structure; used as a building block in pharmaceuticals |

| 3-Amino-4-methylphenylpropionic acid | C10H13NO2 | 179.22 g/mol | Aromatic ring increases potential for biological activity |

The structural uniqueness of this compound contributes to its distinct biological activities compared to linear or aromatic analogs.

Q & A

Basic Question: What are the recommended methods for synthesizing 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride?

Answer:

The synthesis typically involves ring-opening reactions of lactones or cyclization of amino alcohols. A common approach includes:

- Step 1 : Reacting 3,5,5-trimethyloxolan-2-one with ammonia under controlled pH (7–9) to introduce the amino group.

- Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol, followed by recrystallization in acetone/ether mixtures for purity .

Key Considerations : Monitor reaction temperature (20–25°C) to avoid racemization. Use inert gas (N₂) to prevent oxidation of the amine group.

Basic Question: How should researchers characterize the purity of this compound?

Answer:

Purity assessment requires orthogonal analytical methods:

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 5–95% ACN over 20 min). Retention time ~8.2 min .

- NMR : Confirm structural integrity via ¹H NMR (δ 1.2 ppm for methyl groups, δ 3.4–3.8 ppm for oxolane protons) and ¹³C NMR (δ 75–80 ppm for carbonyl carbons) .

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ at m/z 204.1 .

Advanced Question: How can conflicting solubility data in aqueous vs. organic solvents be resolved during formulation studies?

Answer:

Contradictions often arise from polymorphic forms or residual solvents. Mitigation strategies:

- Polymorph Screening : Use X-ray diffraction (PXRD) to identify crystalline forms. Hydrates may reduce solubility in nonpolar solvents .

- Ternary Phase Diagrams : Map solubility in water/ethanol/acetone mixtures to identify optimal co-solvents .

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers (pH 4–7) to differentiate true solubility from colloidal dispersion .

Advanced Question: What experimental designs are recommended to study its stability under physiological conditions?

Answer:

Adopt a factorial design to evaluate degradation pathways:

- Variables : pH (1–9), temperature (4–37°C), and ionic strength (0.1–1.0 M NaCl).

- Analytical Endpoints :

- HPLC-MS : Track degradation products (e.g., hydrolyzed lactone or oxidized amines) .

- Kinetic Modeling : Calculate rate constants (k) for Arrhenius plots to predict shelf-life .

Case Study : At pH 7.4 and 37°C, t₁/₂ = 48 hours, with primary degradation via ring-opening to form 3-amino-3,5,5-trimethylpentanoic acid .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to HCl gas release during synthesis .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Avoid water to prevent exothermic reactions .

Advanced Question: How can impurities (e.g., diastereomers or residual solvents) be quantified and controlled?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to resolve enantiomers (Rf difference ≥1.5) .

- Headspace GC-MS : Detect residual solvents (e.g., ethanol, acetone) with detection limits <10 ppm .

Regulatory Alignment : Follow ICH Q3A guidelines for impurity thresholds (<0.15% for unknown impurities) .

Basic Question: What spectroscopic techniques are optimal for confirming its stereochemistry?

Answer:

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to assign absolute configuration .

- NOESY NMR : Identify spatial proximity of methyl groups (e.g., NOE between C3 and C5 methyl protons confirms cis configuration) .

Advanced Question: How can researchers address discrepancies in reported biological activity across studies?

Answer:

- Meta-Analysis : Normalize data using Hill coefficients for dose-response curves .

- Assay Validation : Replicate assays under standardized conditions (e.g., cell line: HEK293, passage number <20) .

- SAR Studies : Compare activity of analogs (e.g., 3,3-dimethyl variants) to isolate structural determinants .

Basic Question: What storage conditions ensure long-term stability?

Answer:

- Temperature : Store at −20°C in airtight, amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation .

- Stability Data : Accelerated studies show <5% degradation after 12 months under recommended conditions .

Advanced Question: How can computational methods predict its pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) : Simulate membrane permeability (logP = 1.2) using POPC lipid bilayers .

- ADMET Prediction : Use SwissADME to estimate bioavailability (60–70%) and CYP450 inhibition (low risk for 3A4) .

Validation : Compare in silico results with in vivo rat models (plasma t₁/₂ = 2.1 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.